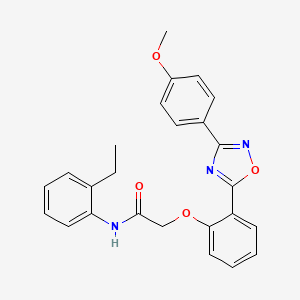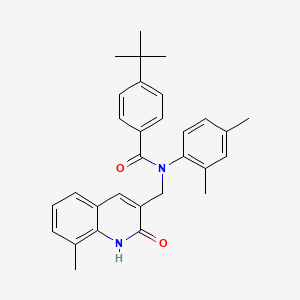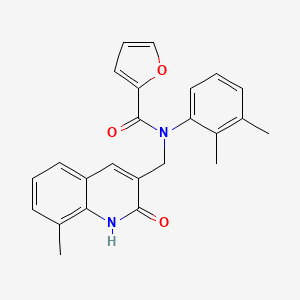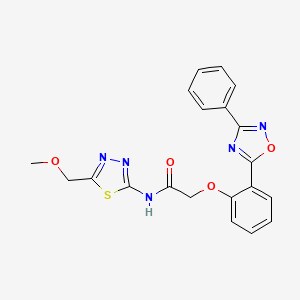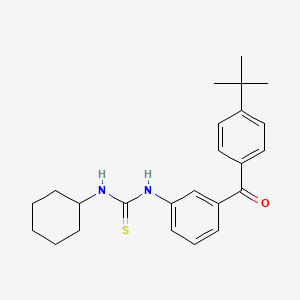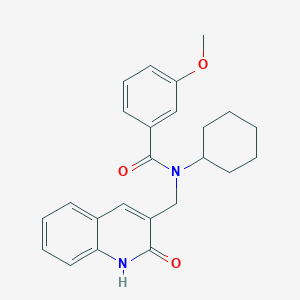
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide, also known as HM-3, is a compound that has been studied for its potential use as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves the inhibition of various enzymes and signaling pathways. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has also been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has various biochemical and physiological effects, which make it a promising candidate for further research. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This can lead to the suppression of tumor growth and the inhibition of metastasis.
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has also been found to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been found to inhibit the production of inflammatory cytokines and chemokines, which can lead to the suppression of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments include its high purity and yield, as well as its potential for use in various scientific research applications. However, the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. One area of research is in the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide as a therapeutic agent for cancer and Alzheimer's disease. Further research is needed to determine the safety and efficacy of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in human clinical trials.
Another area of research is in the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide as a tool for studying the mechanisms of cell death and inflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide can be used to study the role of topoisomerase II and protein kinase C in these processes.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide is a promising compound that has been studied for its potential use as a therapeutic agent in various scientific research applications. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has various biochemical and physiological effects, which make it a promising candidate for further research. However, further research is needed to determine the safety and efficacy of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride to form 2-benzoyloxy-8-methylquinoline. This intermediate is then reacted with 3,4-dimethoxy-N-propylbenzylamine to form N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been studied for its potential use as a therapeutic agent in various scientific research applications. One area of research has been in the treatment of cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further research in cancer treatment.
Another area of research has been in the treatment of Alzheimer's disease. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been found to have neuroprotective effects and can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This makes N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide a potential candidate for further research in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-11-25(23(27)17-9-10-19(28-3)20(13-17)29-4)14-18-12-16-8-6-7-15(2)21(16)24-22(18)26/h6-10,12-13H,5,11,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEVBTDUSDRUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)
